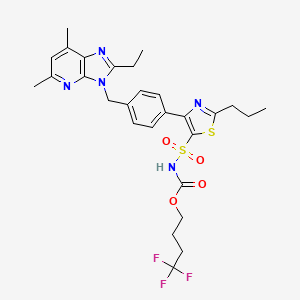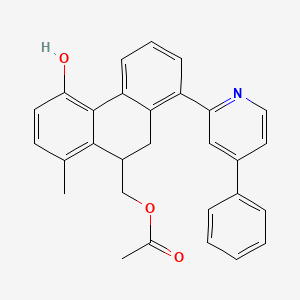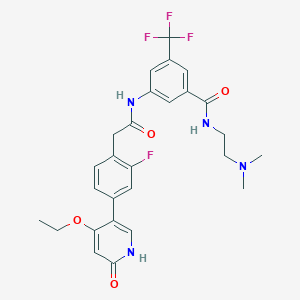
Ret-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-17 is a potent inhibitor of the rearranged during transfection (RET) kinase. This compound has shown potential for research in pain associated with irritable bowel syndrome and other gastrointestinal disorders, as well as cancers with constitutive RET kinase activity .
Métodos De Preparación
The synthetic routes and reaction conditions for Ret-IN-17 are detailed in patent WO2016038552A1. The preparation involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ret-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Ret-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RET kinase and its downstream effects.
Biology: Employed in cellular assays to investigate the role of RET kinase in various biological processes.
Medicine: Potential therapeutic applications in treating cancers with constitutive RET kinase activity and pain associated with gastrointestinal disorders.
Industry: Utilized in the development of new drugs targeting RET kinase
Mecanismo De Acción
Ret-IN-17 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways mediated by RET, leading to reduced cell proliferation and survival in RET-driven cancers. The molecular targets include the RET kinase itself and downstream signaling molecules involved in cell growth and differentiation .
Comparación Con Compuestos Similares
Ret-IN-17 is compared with other RET inhibitors such as pralsetinib and selpercatinib. While all these compounds target RET kinase, this compound has shown unique properties in terms of selectivity and potency. Similar compounds include:
Pralsetinib: A selective RET inhibitor used in the treatment of RET fusion-positive non-small cell lung cancer.
Selpercatinib: Another selective RET inhibitor with applications in RET-driven cancers.
Vandetanib: A multi-kinase inhibitor with activity against RET, used in medullary thyroid carcinoma
Propiedades
Fórmula molecular |
C27H28F4N4O4 |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H28F4N4O4/c1-4-39-23-14-24(36)33-15-21(23)16-5-6-17(22(28)11-16)12-25(37)34-20-10-18(9-19(13-20)27(29,30)31)26(38)32-7-8-35(2)3/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,32,38)(H,33,36)(H,34,37) |
Clave InChI |
KKNHFKVMTIMBGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(=O)NCCN(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


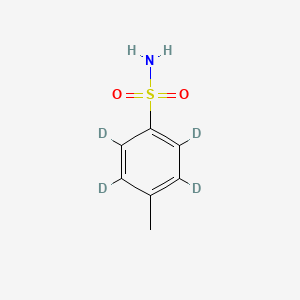
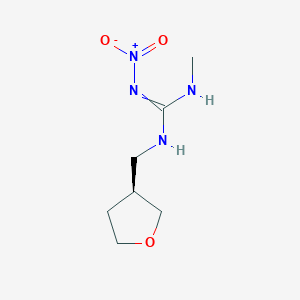
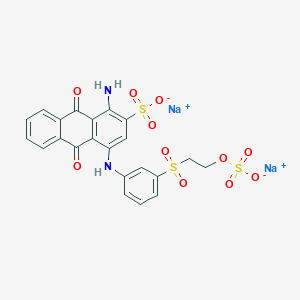

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
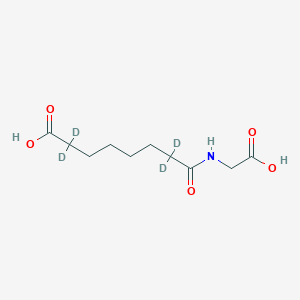

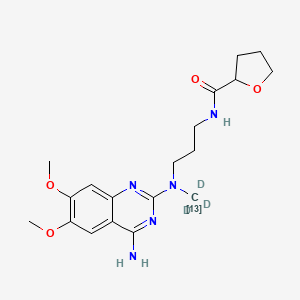
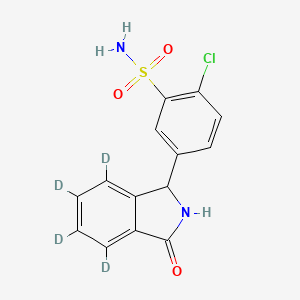
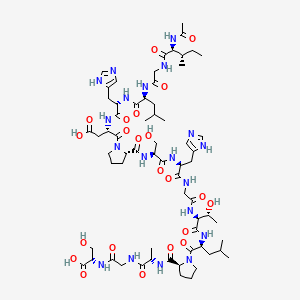
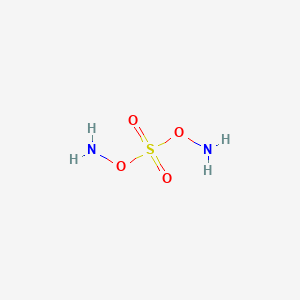
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
